RO2959 monohydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

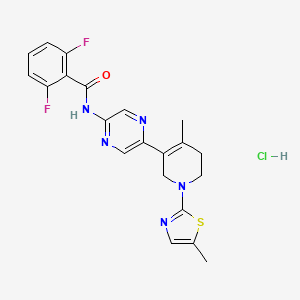

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLSDODALBRLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RO2959 Monohydrochloride: A Technical Guide to a Potent and Selective CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, particularly T lymphocytes.[1][2][3] Developed through a collaboration between Synta Pharmaceuticals and Hoffmann-La Roche, this small molecule compound has demonstrated significant potential in the preclinical setting as a modulator of T-cell activation and effector functions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of immunology and inflammation.

Discovery and Development

RO2959 emerged from a research program focused on identifying novel oral therapeutics for inflammatory diseases. The collaboration between Synta Pharmaceuticals and Roche aimed to discover and develop small-molecule drugs targeting CRAC channels, which are crucial for immune cell function.[2] RO2959, with the chemical name 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide, was identified as a lead candidate from this program.[4]

While initial preclinical data were promising, the development of this compound beyond these early studies is not well-documented in publicly available literature. There is no evidence to suggest that the compound has entered formal clinical trials.[5][6] Further inquiries into its development status would require direct communication with the involved pharmaceutical companies.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

RO2959 exerts its biological effects by selectively inhibiting the Orai1 protein, the pore-forming subunit of the CRAC channel.[1][3] The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).

The signaling pathway leading to CRAC channel activation and its inhibition by RO2959 is depicted below:

Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.

By blocking the Orai1 channel, RO2959 effectively curtails the sustained influx of calcium necessary for the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is critical for T-cell proliferation and cytokine gene expression.[1][4]

Quantitative Data

The inhibitory potency of RO2959 has been quantified across various in vitro assays. The following tables summarize the key IC50 values reported in the literature.

Table 1: Inhibitory Activity of RO2959 on CRAC Channels and SOCE

| Target/Process | Cell Line/System | IC50 (nM) | Reference |

| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 | [1] |

| Orai1/Stim1-mediated SOCE | CHO cells | 25 | [1] |

| Orai3-mediated SOCE | CHO cells | 530 | [1] |

| SOCE in activated CD4+ T lymphocytes | Human primary cells | 265 | [1] |

Table 2: Functional Inhibition by RO2959 in T-Cells

| Functional Outcome | Cell Type | Assay | IC50 | Reference |

| IL-2 Production | Human T-Cells | ELISA | Potent Inhibition | [1] |

| T-Cell Proliferation | Human T-Cells | Mixed Lymphocyte Reaction | Complete Inhibition | [1] |

| Gene Expression | Human T-Cells | Microarray | Potent Blockade | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RO2959.

Electrophysiology (ICRAC Measurement)

This protocol describes the whole-cell patch-clamp technique to measure CRAC channel currents.

Caption: Workflow for Electrophysiological Measurement of ICRAC.

Methodology:

-

Cell Preparation: RBL-2H3 cells are cultured on glass coverslips.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains a physiological salt solution, and the intracellular pipette solution contains a high concentration of a calcium chelator (e.g., BAPTA) to ensure passive store depletion.

-

Store Depletion and ICRAC Activation: After establishing a whole-cell configuration, the cell is held at a holding potential of 0 mV. Store depletion is initiated by the inclusion of IP3 in the pipette solution or by bath application of a SERCA pump inhibitor like thapsigargin in a calcium-free external solution.

-

Drug Application: RO2959 is applied at various concentrations to the bath solution.

-

Data Acquisition: ICRAC is measured by applying voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) at regular intervals.

-

Data Analysis: The inward current at negative potentials is analyzed to determine the extent of inhibition by RO2959, and an IC50 value is calculated.

Calcium Influx Assay (Fura-2 AM)

This protocol outlines the measurement of intracellular calcium changes to assess SOCE inhibition.

Caption: Workflow for Calcium Influx Assay.

Methodology:

-

Cell Preparation: Cells (e.g., Jurkat T-cells or CHO cells stably expressing Orai1/Stim1) are seeded in a 96-well plate.

-

Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM in a physiological buffer.

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of RO2959.

-

Store Depletion: The extracellular medium is replaced with a calcium-free buffer containing a store-depleting agent (e.g., thapsigargin).

-

Calcium Add-back: After a period of store depletion, a solution containing calcium is added back to the wells to initiate SOCE.

-

Fluorescence Measurement: The fluorescence emission at 510 nm is measured with excitation at 340 nm and 380 nm using a fluorescence plate reader.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio upon calcium add-back is used to quantify SOCE. The percentage of inhibition by RO2959 is calculated to determine the IC50 value.

T-Cell Proliferation and Cytokine Production Assays

This section describes methods to assess the functional consequences of CRAC channel inhibition in T-cells.

Methodology for T-Cell Proliferation (Mixed Lymphocyte Reaction - MLR):

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.

-

Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (to prevent proliferation) stimulator PBMCs from the other donor in the presence of varying concentrations of RO2959.

-

Proliferation Measurement: After several days of incubation, T-cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or by using a dye dilution assay (e.g., CFSE).

Methodology for Cytokine Production (IL-2 ELISA):

-

T-Cell Stimulation: Purified human CD4+ T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of different concentrations of RO2959.

-

Supernatant Collection: After 24-48 hours, the cell culture supernatant is collected.

-

ELISA: The concentration of IL-2 in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

Selectivity Profile

A key attribute of RO2959 is its high selectivity for CRAC channels. Studies have shown that RO2959 has no significant inhibitory effect on a wide range of other cellular receptors, transporters, and ion channels, including GABA receptors, dopamine (B1211576) and serotonin (B10506) transporters, and various potassium, chloride, and other calcium channels (e.g., TRPC1, TRPM2, TRPM4, and Cav1.2). This selectivity profile suggests a lower potential for off-target side effects.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective inhibitor of the Orai1-containing CRAC channel. Its ability to effectively block T-cell activation, proliferation, and cytokine production in preclinical models highlights its potential as a therapeutic agent for autoimmune and inflammatory diseases. However, the lack of publicly available data on its further development into clinical trials suggests that its progression may have been halted or has not been disclosed.

The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of immunology and drug discovery. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of RO2959 and similar CRAC channel inhibitors is warranted to fully elucidate their therapeutic potential. The continued exploration of CRAC channel modulators remains a promising avenue for the development of novel treatments for a range of immune-mediated disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Chemical and physical properties of RO2959 monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The information is compiled from publicly available data sheets and scientific literature.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide hydrochloride, is a key tool compound for studying store-operated calcium entry (SOCE) and its role in various cellular processes, particularly in immune cells.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀ClF₂N₅OS | [1] |

| Molecular Weight | 463.93 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% |

Physicochemical Data

| Solvent | Solubility | Notes |

| DMSO | ≥ 10 mg/mL (≥ 21.55 mM) | Sonication may be required for complete dissolution.[1] |

| Aqueous Media | Poorly soluble | Direct addition to aqueous buffers may result in precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then perform serial dilutions in the aqueous medium of choice.[1] |

Storage and Stability:

For long-term storage, it is recommended to keep the solid compound at -20°C, where it can be stable for up to three years.[1] Solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Biological Activity and Mechanism of Action

RO2959 is a potent and selective inhibitor of the CRAC channel, which is a key component of store-operated calcium entry (SOCE). SOCE is a crucial signaling pathway in many cell types, including T lymphocytes, where it regulates processes such as activation, proliferation, and cytokine production.

The primary molecular targets of RO2959 are the Orai calcium channels, which form the pore of the CRAC channel, and the STIM proteins, which are the endoplasmic reticulum calcium sensors that activate Orai channels upon depletion of intracellular calcium stores.

Inhibitory Activity

The inhibitory potency of RO2959 has been characterized in various in vitro assays:

| Target/Assay | IC₅₀ Value |

| CRAC Channel | 402 nM |

| Store-Operated Calcium Entry (SOCE) mediated by Orai1/Stim1 | 25 nM[2][3] |

| Orai1 | 25 nM |

| Orai3 | 530 nM |

| SOCE in activated CD4+ T lymphocytes | 265 nM |

Signaling Pathway

RO2959 exerts its biological effects by blocking the influx of extracellular calcium through CRAC channels. This disruption of calcium signaling has significant downstream consequences, particularly in T cells. The following diagram illustrates the simplified signaling pathway inhibited by RO2959.

Caption: Inhibition of the CRAC channel by RO2959 blocks SOCE, preventing the activation of Calcineurin and the subsequent transcription of target genes like IL-2.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analytical characterization of this compound are not publicly available. The synthesis is likely a multi-step process, with patent literature (WO 2010122089 A1) describing the preparation of key intermediates.[2] A generalized synthetic approach may involve the formation of the thiazole (B1198619) ring, followed by the synthesis of the pyridine (B92270) and pyrazine (B50134) moieties, and a final coupling reaction to assemble the molecule.[4]

Preparation of a Stock Solution

For in vitro experiments, a common protocol for preparing a working solution is as follows:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

To create a working solution (e.g., 1 µM), first dilute the 10 mM stock solution to 1 mM with DMSO.

-

Then, add 2 µL of the 1 mM solution to 2 mL of the final aqueous buffer or cell culture medium.

-

If precipitation occurs, gentle warming to 37°C and sonication may aid in dissolution.[1]

Preparation of a Formulation for In Vivo Use

For in vivo studies, this compound can be formulated as a suspension. A published protocol for a 2.5 mg/mL suspension is as follows:

-

Prepare a 25 mg/mL stock solution in DMSO.

-

For a 1 mL final volume, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL.

-

This preparation will be a suspended solution and may require ultrasonic treatment before administration.

Analytical Data

While detailed experimental conditions for the following analytical techniques are not provided by the sources, data for this compound is available from commercial suppliers.

-

¹H NMR: Spectral data is available and can be used to confirm the chemical structure of the molecule.

-

RP-HPLC: Reversed-phase high-performance liquid chromatography is used to determine the purity of the compound.

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.

Researchers are advised to consult the certificate of analysis from their specific supplier for detailed analytical data and chromatograms.

Summary and Conclusion

This compound is a valuable research tool for investigating the role of CRAC channels and store-operated calcium entry in cellular physiology and pathophysiology. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of CRAC channel inhibition in diseases such as autoimmune disorders and inflammatory conditions. While detailed synthetic and analytical protocols are not widely available, the information provided in this guide serves as a comprehensive resource for the effective use of this compound in a research setting.

References

- 1. Buy 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

RO2959 monohydrochloride as a selective CRAC channel inhibitor

An In-depth Technical Guide to RO2959 Monohydrochloride as a Selective CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a critical role in a myriad of cellular processes, most notably in the activation and function of immune cells. The identification of the core components of the CRAC channel, the stromal interaction molecule 1 (STIM1) and Orai1, has paved the way for the development of targeted therapeutics for autoimmune and inflammatory diseases. This compound has emerged as a potent and selective small-molecule inhibitor of the CRAC channel. This document provides a comprehensive technical overview of RO2959, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

The STIM1-Orai Signaling Pathway and Mechanism of Action of RO2959

The activation of CRAC channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This process, known as store-operated calcium entry (SOCE), is a primary mechanism for calcium influx in non-excitable cells like T lymphocytes.[1][2]

The key steps in the STIM1-Orai signaling pathway are as follows:

-

ER Calcium Sensing: In resting cells, the ER lumen is replete with Ca2+, which is bound to the EF-hand domain of the ER-resident protein STIM1.[3]

-

STIM1 Activation: Upon depletion of ER Ca2+ stores (e.g., following T-cell receptor activation), Ca2+ dissociates from STIM1. This triggers a conformational change in STIM1, leading to its oligomerization.[1]

-

STIM1 Translocation: The STIM1 oligomers then translocate to regions of the ER that are in close proximity to the plasma membrane.[1]

-

Orai1 Channel Activation: At these ER-plasma membrane junctions, STIM1 directly interacts with and activates the Orai1 protein, which forms the pore of the CRAC channel. This interaction opens the channel, allowing for a sustained influx of extracellular Ca2+ into the cell.[4][5]

This compound exerts its inhibitory effect by potently and selectively blocking the CRAC channel, thereby inhibiting SOCE.[6][7] While the precise binding site is not fully elucidated in the provided search results, its high potency against Orai1-mediated currents suggests a direct or allosteric interaction with the Orai1 channel pore or the STIM1-Orai1 interface, preventing channel opening and subsequent calcium influx.[8]

Figure 1: STIM1-Orai signaling pathway and inhibition by RO2959.

Quantitative Data: In Vitro Efficacy and Selectivity

RO2959 has been demonstrated to be a highly potent inhibitor of CRAC channel function across various in vitro models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[9] The following tables summarize the key quantitative data for RO2959.

Table 1: Potency of RO2959 in Various In Vitro Assays

| Parameter | Cell/System | IC50 Value (nM) | Reference(s) |

| CRAC Channel Inhibition | RBL-2H3 Cells | 402 | [6][7][10][11] |

| Store-Operated Calcium Entry (SOCE) | CHO cells (expressing Orai1/STIM1) | 25 | [6][7][11][12] |

| SOCE | Activated CD4+ T Lymphocytes | 265 | [6][7] |

Table 2: Selectivity Profile of RO2959 for Orai Isoforms

| Orai Isoform | Cell/System | IC50 Value (nM) | Reference(s) |

| Orai1 | CHO cells (overexpressing STIM1 and Orai1) | 25 | [6][8] |

| Orai3 | CHO cells (overexpressing STIM1 and Orai3) | 530 | [6][8] |

The data clearly indicate that RO2959 is a potent inhibitor of Orai1-mediated SOCE and displays selectivity for the Orai1 isoform over Orai3. This selectivity is a desirable characteristic for a therapeutic agent, as it may reduce off-target effects.

Experimental Protocols

The characterization of CRAC channel inhibitors like RO2959 relies on a combination of electrophysiological and fluorescence-based assays to measure ion channel activity and intracellular calcium dynamics.

Protocol: Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes a common method to assess the effect of an inhibitor on SOCE in a cell population using a fluorescence plate reader.[13][14]

Materials:

-

Cells of interest (e.g., Jurkat T-cells, or CHO cells stably expressing Orai1/STIM1)

-

96-well black, clear-bottom microplates

-

HEPES-buffered saline (HBS) with and without Ca2+

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER stores)

-

This compound stock solution in DMSO

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution in Ca2+-free HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. b. Aspirate the culture medium from the wells and wash once with HBS. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing and Incubation: a. Aspirate the loading solution and wash the cells twice with Ca2+-free HBS to remove extracellular dye. b. Add Ca2+-free HBS to each well.

-

Compound Incubation: Add RO2959 at various concentrations (and a vehicle control, e.g., DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement: a. Place the plate in the fluorescence reader. b. Baseline Measurement: Record the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm for 1-2 minutes to establish a stable baseline. c. Store Depletion: Inject thapsigargin (final concentration ~1-2 µM) into the wells while continuing to record the fluorescence ratio. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER. d. Calcium Influx Measurement: After the signal from ER release has stabilized, inject a solution of CaCl2 (final concentration ~1-2 mM) to initiate SOCE. The influx of extracellular Ca2+ through active CRAC channels will cause a significant and sustained increase in the 340/380 nm fluorescence ratio in control wells.

-

Data Analysis: a. The change in the 340/380 nm ratio is proportional to the intracellular Ca2+ concentration. b. Quantify the SOCE response (e.g., by peak height or area under the curve after CaCl2 addition). c. Plot the percentage inhibition of the SOCE response against the concentration of RO2959 to determine the IC50 value.[15]

Figure 2: Experimental workflow for a SOCE calcium influx assay.

Protocol: T-Cell Proliferation Assay

This assay assesses the functional consequence of CRAC channel inhibition on T-cell proliferation.[16]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells.

-

T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)).

-

This compound.

-

Cell proliferation reagent (e.g., [3H]-thymidine or CFSE dye).

-

Complete RPMI-1640 medium.

-

96-well U-bottom plates.

Procedure:

-

Cell Preparation: Isolate PBMCs or CD4+ T-cells from healthy donor blood.

-

Assay Setup: a. Add cells to the wells of a 96-well plate. b. Add RO2959 at various concentrations (and vehicle control). Pre-incubate for 30-60 minutes. c. Add T-cell activation reagents to stimulate the cells.

-

Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO2.

-

Proliferation Measurement ([3H]-thymidine method): a. During the last 16-18 hours of culture, add [3H]-thymidine to each well. b. Harvest the cells onto filter mats using a cell harvester. c. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Proliferation is proportional to the amount of [3H]-thymidine incorporated. Calculate the percentage inhibition of proliferation for each RO2959 concentration and determine the IC50 value.

Logical Relationships and Therapeutic Rationale

The potent inhibition of CRAC channels by RO2959 translates directly to the suppression of key T-cell functions. This relationship forms the basis of its therapeutic potential in immunology.

Figure 3: Logical flow from CRAC channel inhibition to therapeutic potential.

Conclusion

This compound is a potent and selective inhibitor of Orai1-containing CRAC channels. Its ability to effectively block store-operated calcium entry in T-lymphocytes leads to the comprehensive suppression of T-cell activation, cytokine production, and proliferation in vitro. The data presented herein underscore the potential of RO2959 as a valuable research tool for dissecting calcium signaling pathways and as a lead compound for the development of novel therapeutics for immune-mediated disorders. The provided protocols offer a robust framework for the continued investigation and characterization of this and other CRAC channel inhibitors.

References

- 1. The STIM1/Orai signaling machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stim and Orai proteins in neuronal Ca2+ signaling and excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. STIM1 activation of Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of CRAC channel in cancer: implications for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. CRAC Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RO2959 Monohydrochloride in Elucidating Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a multitude of cell types, governing a wide array of physiological processes ranging from gene expression and cell proliferation to immune responses. The primary molecular players in this pathway are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) calcium sensors, and the Orai proteins, which form the pore of the calcium release-activated calcium (CRAC) channels in the plasma membrane. Dysregulation of SOCE has been implicated in various pathologies, including immunodeficiency, autoimmune diseases, and cancer, making the CRAC channel an attractive target for therapeutic intervention.

RO2959 monohydrochloride has emerged as a potent and selective small-molecule inhibitor of CRAC channels, making it an invaluable tool for the investigation of SOCE. This technical guide provides an in-depth overview of the use of RO2959 in studying SOCE, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

RO2959 is a potent blocker of SOCE mediated by the interaction of STIM1 and Orai1.[1] It functions by inhibiting the IP3-dependent current in cells expressing CRAC channels.[1] The inhibitory action of RO2959 is highly selective for Orai1-containing CRAC channels over other ion channels, demonstrating its utility as a specific probe for SOCE research.[2]

Quantitative Data on this compound Efficacy

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various experimental systems.

| Target/Process | Cell Type | IC50 Value | Reference |

| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM | [3] |

| Orai1/Stim1-mediated SOCE | CHO cells | 25 nM | [3] |

| Orai1 | T-REx-CHO cells | 25 nM | [4] |

| Orai3 | T-REx-CHO cells | 530 nM | [4] |

| SOCE in activated CD4+ T lymphocytes | Human primary T-cells | 265 nM | [3] |

| Human IL-2 Production | Human T-cells | Potent inhibitor | [3] |

| T-cell Proliferation | Human T-cells | Complete inhibition | [1] |

| Cytokine Production (TCR stimulation) | Human T-cells | Complete inhibition | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in SOCE and the experimental approaches to study it with RO2959, the following diagrams have been generated using the DOT language.

Caption: The Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Caption: Experimental Workflow for Calcium Imaging of SOCE.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) by Calcium Imaging

This protocol is adapted from standard Fura-2 AM-based calcium imaging techniques and the methodology described by Chen et al. (2013).[1]

a. Materials:

-

Cells of interest (e.g., Jurkat T-cells, CHO cells stably expressing Orai1 and STIM1)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) without Ca²⁺: 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, pH 7.4

-

HBS with Ca²⁺: HBS supplemented with 2 mM CaCl₂

-

Thapsigargin (B1683126) (SERCA pump inhibitor)

-

This compound

-

Vehicle (e.g., DMSO)

-

Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

b. Procedure:

-

Cell Preparation: Seed cells onto glass coverslips or appropriate imaging plates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in serum-free medium or HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with Ca²⁺-free HBS to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells in Ca²⁺-free HBS for 15-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

-

Compound Incubation: Pre-incubate the cells with the desired concentration of RO2959 or vehicle in Ca²⁺-free HBS for at least 30 minutes.[5]

-

Imaging:

-

Mount the coverslip on the microscope stage and perfuse with Ca²⁺-free HBS.

-

Record the baseline fluorescence ratio (F340/F380).

-

To deplete intracellular calcium stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBS and continue recording.

-

Once the fluorescence ratio stabilizes (indicating store depletion), perfuse the cells with HBS containing 2 mM Ca²⁺ to initiate SOCE.

-

Continue recording to measure the increase in the F340/F380 ratio, which reflects the influx of extracellular Ca²⁺.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio over time for individual cells or cell populations.

-

The magnitude of SOCE can be quantified by the peak increase in the ratio after the re-addition of Ca²⁺ or by the area under the curve.

-

Compare the SOCE response in RO2959-treated cells to that of vehicle-treated controls to determine the inhibitory effect.

-

Electrophysiological Measurement of CRAC Channel Activity

This protocol is based on standard whole-cell patch-clamp techniques used to measure ICRAC as described in studies investigating CRAC channel inhibitors.[1]

a. Materials:

-

Cells expressing CRAC channels (e.g., RBL-2H3 cells, HEK293 cells overexpressing Orai1/STIM1)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External Solution (in mM): 140 Na-aspartate, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 Cs-aspartate, 10 BAPTA, 10 HEPES, 3 MgCl₂, pH 7.2 with CsOH.

-

This compound

-

Vehicle (e.g., DMSO)

b. Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2-5 seconds to elicit currents.

-

The inclusion of a high concentration of the Ca²⁺ chelator BAPTA in the pipette solution will passively deplete the ER Ca²⁺ stores, leading to the gradual activation of ICRAC.

-

Monitor the development of the inwardly rectifying ICRAC over several minutes.

-

-

Compound Application:

-

Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of RO2959 or vehicle.

-

Continue recording to observe the inhibition of ICRAC.

-

-

Data Analysis:

-

Measure the current amplitude at a negative potential (e.g., -80 mV) from the voltage ramps.

-

Plot the current amplitude over time to visualize the baseline, activation, and inhibition of ICRAC.

-

Calculate the percentage of inhibition by comparing the current amplitude in the presence of RO2959 to the stable baseline current before drug application.

-

T-cell Proliferation Assay

This protocol is a standard method for assessing T-cell proliferation and is based on the application described by Chen et al. (2013).[1]

a. Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD4⁺ T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound

-

Vehicle (e.g., DMSO)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)

-

96-well round-bottom culture plates

b. Procedure:

-

Cell Preparation: Isolate PBMCs or CD4⁺ T-cells from healthy donor blood.

-

Assay Setup:

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Add varying concentrations of RO2959 or vehicle to the wells. Pre-incubate for 30-60 minutes.

-

Stimulate the T-cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).

-

-

Incubation: Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement ([³H]-Thymidine incorporation):

-

During the last 8-18 hours of culture, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM).

-

Calculate the percentage of inhibition of proliferation by comparing the CPM in RO2959-treated wells to the vehicle-treated stimulated wells.

-

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine production by stimulated T-cells, as demonstrated in the study by Chen et al. (2013).[1]

a. Materials:

-

Human PBMCs or isolated CD4⁺ T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Vehicle (e.g., DMSO)

-

ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ)

-

96-well culture plates

b. Procedure:

-

Cell Stimulation:

-

Plate T-cells as described in the proliferation assay.

-

Pre-incubate with RO2959 or vehicle.

-

Stimulate with anti-CD3 and anti-CD28 antibodies.

-

-

Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and carefully collect the culture supernatants.

-

ELISA:

-

Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Incubating with a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the recombinant cytokine standards.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the inhibitory effect of RO2959 on cytokine production.

-

Gene Expression Analysis

This protocol provides a general framework for analyzing changes in gene expression in T-cells treated with RO2959, based on the approach used by Chen et al. (2013).[1]

a. Materials:

-

Human CD4⁺ T-cells

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Vehicle (e.g., DMSO)

-

RNA isolation kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) reagents (SYBR Green or TaqMan probes) and instrument, or microarray platform

-

Primers for genes of interest (e.g., IL2, IFNG, FOS, NFATc1) and housekeeping genes (e.g., GAPDH, ACTB)

b. Procedure:

-

Cell Treatment:

-

Isolate and culture CD4⁺ T-cells.

-

Pre-incubate with RO2959 or vehicle.

-

Stimulate with anti-CD3 and anti-CD28 for a specified time (e.g., 6, 24, or 48 hours).

-

-

RNA Isolation: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Gene Expression Quantification:

-

qPCR: Perform qPCR using primers for the target and housekeeping genes.

-

Microarray: Process the RNA for hybridization to a microarray chip according to the manufacturer's protocol.

-

-

Data Analysis:

-

qPCR: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes.

-

Microarray: Analyze the microarray data to identify differentially expressed genes between RO2959-treated and vehicle-treated cells.

-

Conclusion

This compound is a powerful and selective tool for dissecting the role of store-operated calcium entry in cellular physiology and pathophysiology. Its ability to potently inhibit CRAC channels allows researchers to probe the downstream consequences of SOCE in a variety of biological contexts. The experimental protocols detailed in this guide provide a comprehensive framework for utilizing RO2959 to investigate its effects on calcium signaling, immune cell function, and gene expression. By employing these methodologies, researchers can further unravel the intricate mechanisms of SOCE and explore the therapeutic potential of CRAC channel inhibition.

References

- 1. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microarray-based uncovering reference genes for quantitative real time PCR in grapevine under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytokine analysis - ELISA / CBA [sanquin.org]

- 5. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Effects of RO2959 Monohydrochloride on Orai1 and Orai3 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a multitude of cell types, regulating processes ranging from gene expression and proliferation to immune responses. The primary molecular components of SOCE are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) calcium sensors, and the Orai channels, which form the pore of the calcium release-activated calcium (CRAC) channel in the plasma membrane. The three mammalian Orai isoforms—Orai1, Orai2, and Orai3—exhibit distinct biophysical and pharmacological properties, making isoform-selective modulation a key goal for therapeutic development. This technical guide provides an in-depth analysis of the pharmacological effects of RO2959 monohydrochloride, a potent CRAC channel inhibitor, on Orai1 and Orai3 channels.

Data Presentation: Quantitative Effects of RO2959 on Orai1 and Orai3

This compound demonstrates a significant inhibitory preference for Orai1 over Orai3. This selectivity is evident from the half-maximal inhibitory concentration (IC50) values obtained from electrophysiological and calcium imaging studies.[1] The compound is a potent blocker of SOCE mediated by Orai1/STIM1 channels.[1]

| Parameter | Orai1 | Orai3 | Experimental Context | Reference |

| IC50 | 25 nM | 530 nM | Inhibition of CRAC channels | [1] |

| IC50 | 402 nM | - | Inhibition of CRAC channels (general) | [1] |

| IC50 | 265 nM | - | Blockade of SOCE in activated CD4+ T lymphocytes | [1] |

Signaling Pathway and Experimental Workflow

The canonical activation of Orai channels is initiated by the depletion of calcium stores within the endoplasmic reticulum. This process, and a typical experimental approach to investigate pharmacological modulators like RO2959, are outlined below.

STIM1-Orai Signaling Pathway

Caption: STIM1-Orai signaling pathway and the inhibitory action of RO2959.

Experimental Workflow for Assessing RO2959 Activity

References

Investigating T Cell Receptor Signaling with RO2959 Monohydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of RO2959 monohydrochloride, a potent and selective CRAC channel inhibitor, for the investigation of T cell receptor (TCR) signaling pathways. RO2959 serves as a critical tool for dissecting the role of store-operated calcium entry (SOCE) in T cell activation, proliferation, and cytokine production.

Introduction to this compound and T Cell Signaling

T cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a complex signaling cascade, a key event of which is a sustained increase in intracellular calcium concentration. This elevation in calcium is primarily mediated by Calcium Release-Activated Calcium (CRAC) channels, which facilitate store-operated calcium entry (SOCE).

This compound is a small molecule inhibitor that selectively targets CRAC channels.[1][2] Its high potency and selectivity make it an invaluable pharmacological tool for studying the downstream consequences of CRAC channel blockade on T cell function. By inhibiting SOCE, RO2959 effectively decouples TCR engagement from the sustained calcium signaling required for full T cell activation, including the transcription of key genes like Interleukin-2 (IL-2).[1]

Mechanism of Action of RO2959 in T Cell Receptor Signaling

Upon TCR activation, a signaling cascade leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate and aggregate near the plasma membrane to activate Orai proteins, the pore-forming subunits of the CRAC channel. RO2959 exerts its inhibitory effect by directly blocking the Orai pore, thus preventing the influx of extracellular calcium. This action curtails the activation of calcium-dependent signaling pathways, most notably the calcineurin-NFAT pathway, which is crucial for the expression of genes encoding cytokines and other molecules essential for T cell effector functions.

Below is a diagram illustrating the T cell receptor signaling pathway and the point of inhibition by RO2959.

Quantitative Data on this compound

The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of RO2959.

Table 1: IC50 Values of RO2959 for CRAC Channels and Orai Homologs

| Target | IC50 (nM) |

| CRAC Channel | 402 |

| Orai1 | 25 |

| Orai3 | 530 |

Table 2: IC50 Values of RO2959 for Store-Operated Calcium Entry (SOCE)

| Cell Type | IC50 (nM) |

| Activated CD4+ T lymphocytes | 265 |

Note: Data compiled from publicly available sources.[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of RO2959 on T cell signaling are provided below.

Calcium Flux Assay in T Cells

This protocol describes how to measure changes in intracellular calcium concentration in T cells following TCR stimulation, and how to assess the inhibitory effect of RO2959.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat)

-

This compound

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

HBSS without Ca2+ and Mg2+

-

Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Preparation: Isolate primary T cells from PBMCs or culture a T cell line to the desired density.

-

Dye Loading:

-

Resuspend cells at 1 x 10^6 cells/mL in HBSS with 2% FBS.

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Add the loading buffer to the cell suspension and incubate at 37°C for 30-45 minutes in the dark.

-

-

Washing:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.

-

-

RO2959 Treatment:

-

Aliquot the cell suspension into a 96-well plate.

-

Add RO2959 at various concentrations (e.g., 1 nM to 10 µM) to the respective wells and incubate for 15-30 minutes at room temperature. Include a DMSO vehicle control.

-

-

Baseline Measurement:

-

Measure the baseline fluorescence for 1-2 minutes using a microplate reader (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-4, excitation at 488 nm, emission at 520 nm).

-

-

T Cell Stimulation:

-

Add a solution of anti-CD3 (1-10 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies to induce TCR cross-linking and activation.

-

-

Calcium Flux Measurement:

-

Immediately begin recording the fluorescence for 5-10 minutes to measure the calcium influx.

-

-

Controls:

-

In separate wells, add ionomycin (1 µM) as a positive control for maximal calcium influx and EGTA (5 mM) prior to stimulation as a negative control to chelate extracellular calcium.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm. For Fluo-4, use the change in fluorescence intensity over baseline.

-

Plot the calcium response over time for each condition.

-

Determine the IC50 of RO2959 by plotting the peak calcium response against the log of the RO2959 concentration.

-

T Cell Proliferation Assay

This assay measures the ability of T cells to proliferate upon stimulation and the inhibitory effect of RO2959.

Materials:

-

Isolated primary T cells

-

This compound

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

CFSE Labeling:

-

Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the labeling by adding 5 volumes of cold RPMI-1640 with 10% FBS.

-

Wash the cells twice with complete medium.

-

-

Cell Plating and Treatment:

-

Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

-

Add RO2959 at various concentrations. Include a DMSO vehicle control.

-

-

Stimulation:

-

Coat a separate 96-well plate with anti-CD3 antibody (1-10 µg/mL) overnight at 4°C. Wash the plate with PBS before use.

-

Add soluble anti-CD28 antibody (1-5 µg/mL) to the cell culture.

-

Transfer the CFSE-labeled cells to the antibody-coated plate.

-

-

Incubation:

-

Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

CFSE fluorescence is detected in the FITC channel.

-

-

Data Analysis:

-

Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a cell division.

-

Quantify the percentage of divided cells and the proliferation index for each condition.

-

Determine the IC50 of RO2959 for T cell proliferation.

-

Cytokine Release Assay (ELISA)

This protocol is for measuring the secretion of cytokines, such as IL-2, from stimulated T cells and the effect of RO2959.

Materials:

-

Isolated primary T cells or T cell line

-

This compound

-

Complete RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

ELISA kit for the cytokine of interest (e.g., human IL-2)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Plating and Treatment:

-

Plate T cells in a 96-well plate in complete medium.

-

Add RO2959 at various concentrations. Include a DMSO vehicle control.

-

-

Stimulation:

-

Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies as described in the proliferation assay.

-

-

Incubation:

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

-

Data Acquisition and Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in each sample.

-

Determine the IC50 of RO2959 for cytokine production.

-

Conclusion

This compound is a powerful and specific inhibitor of CRAC channels, making it an essential tool for elucidating the role of store-operated calcium entry in T cell receptor signaling. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of CRAC channel inhibition on T cell activation, proliferation, and effector functions. By utilizing RO2959, scientists can gain deeper insights into the intricate signaling pathways that govern T cell-mediated immunity, which may inform the development of novel therapeutics for autoimmune diseases and other immune-related disorders.

References

Early-Stage Research Applications of RO2959 Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. Early-stage research has highlighted its significant potential in modulating immune responses and other cellular processes dependent on store-operated calcium entry (SOCE). This technical guide provides an in-depth overview of the preclinical in vitro applications of RO2959, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. While in vivo efficacy and pharmacokinetic data for RO2959 are not extensively available in the public domain, this guide will also touch upon the potential therapeutic applications based on the in vitro findings and the known roles of CRAC channels in disease.

Introduction to this compound and CRAC Channels

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular functions, including gene expression, proliferation, and effector functions. In non-excitable cells, such as lymphocytes, a primary mechanism for elevating intracellular Ca2+ is through store-operated calcium entry (SOCE). The depletion of Ca2+ from the endoplasmic reticulum (ER) is sensed by stromal interaction molecules (STIMs), which then translocate and activate Orai proteins, the pore-forming subunits of the CRAC channel in the plasma membrane. This influx of extracellular Ca2+ is critical for various physiological processes.

This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of CRAC channels. Its high potency and selectivity allow for the targeted inhibition of SOCE, enabling researchers to dissect the downstream consequences of CRAC channel activity.

Mechanism of Action

RO2959 acts as a direct inhibitor of the CRAC channel. It potently blocks the influx of Ca2+ through the Orai1 pore, thereby attenuating the sustained increase in intracellular Ca2+ that follows ER store depletion.[1][2] This inhibition of SOCE disrupts downstream signaling pathways that are dependent on calcineurin activation, such as the nuclear factor of activated T-cells (NFAT) pathway, which is crucial for T-cell activation and cytokine production.[2]

In Vitro Inhibitory Activity of RO2959

The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available from early-stage research.

Table 1: Inhibitory Potency (IC50) of RO2959 in Different Assays

| Target/Assay | Cell Type | IC50 Value | Reference |

| CRAC Channel Current (I-CRAC) | RBL-2H3 cells | 402 nM | [1] |

| Orai1/Stim1-mediated SOCE | CHO cells | 25 nM | [1] |

| Orai3 | - | 530 nM | [1] |

| SOCE in activated CD4+ T-lymphocytes | Human primary CD4+ T-cells | 265 nM | [1] |

| Human IL-2 Production | - | Potent inhibitor (specific IC50 not provided) | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: CRAC Channel Signaling Pathway and Inhibition by RO2959.

Caption: Experimental Workflow for an In Vitro Calcium Influx Assay.

Caption: Workflow for a Patch-Clamp Electrophysiology Experiment.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is a generalized method for measuring SOCE inhibition by RO2959 using a fluorescent calcium indicator.

Materials:

-

Cell line of interest (e.g., Jurkat T-cells, CHO cells stably expressing Orai1/STIM1)

-

96-well black, clear-bottom microplate

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable buffer

-

Thapsigargin (B1683126) or other ER Ca2+-ATPase inhibitor

-

This compound

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the cells into the 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBS. Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with HBS to remove any extracellular dye.

-

Compound Addition: Add HBS containing various concentrations of RO2959 to the wells. Include appropriate vehicle controls.

-

Store Depletion: To initiate SOCE, add a store-depleting agent like thapsigargin (typically 1-2 µM) to the wells.

-

Fluorescence Measurement: Immediately begin measuring the intracellular calcium concentration using a fluorescence plate reader. For Fura-2, this involves ratiometric measurement of emission at 510 nm with excitation at 340 nm and 380 nm.

-

Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium. Plot the inhibition of the calcium influx against the concentration of RO2959 to determine the IC50 value.

Patch-Clamp Electrophysiology for I-CRAC Measurement

This protocol describes the whole-cell patch-clamp technique to directly measure the CRAC channel current (I-CRAC) and its inhibition by RO2959.

Materials:

-

Cells expressing CRAC channels (e.g., RBL-2H3 cells, Jurkat T-cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing NaCl, CaCl2, HEPES)

-

Intracellular (pipette) solution (e.g., containing Cs-glutamate, HEPES, and a high concentration of a Ca2+ chelator like BAPTA or EGTA to passively deplete ER stores)

-

This compound

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

-

Pipette Preparation: Pull patch pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

I-CRAC Development: Clamp the cell at a holding potential (e.g., 0 mV) and apply voltage ramps or steps (e.g., -100 mV to +100 mV) to measure the current. The I-CRAC will develop over several minutes as the Ca2+ chelator in the pipette solution diffuses into the cell and depletes the ER stores.

-

RO2959 Application: Once a stable I-CRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of RO2959.

-

Data Recording and Analysis: Record the current before and after the application of RO2959. The percentage of current inhibition can be calculated and plotted against the compound concentration to determine the IC50.

Potential In Vivo Applications and Future Directions

While specific in vivo efficacy and pharmacokinetic data for RO2959 are not widely published, its potent in vitro activity against CRAC channels suggests potential therapeutic applications in diseases where CRAC channel hyperactivity plays a pathological role. These include:

-

Autoimmune and Inflammatory Diseases: Given the critical role of CRAC channels in T-cell activation and cytokine production, RO2959 could be investigated in animal models of diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

-

Allergic Responses: Mast cell degranulation, a key event in allergic reactions, is also dependent on SOCE. Therefore, RO2959 may have potential in models of asthma and other allergic conditions.

-

Oncology: Aberrant calcium signaling has been implicated in the proliferation and migration of certain cancer cells. The effect of CRAC channel inhibition by RO2959 could be explored in relevant cancer models.

Future research should focus on evaluating the in vivo efficacy, safety, and pharmacokinetic profile of RO2959 in relevant animal models to translate its promising in vitro activity into potential therapeutic strategies.

Conclusion

This compound is a valuable pharmacological tool for the study of CRAC channel function. Its high potency and selectivity make it an ideal candidate for elucidating the role of SOCE in various cellular processes and for exploring the therapeutic potential of CRAC channel inhibition. The detailed in vitro characterization and the experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging this compound in their early-stage research endeavors. Further investigation into its in vivo properties is a critical next step in realizing its full therapeutic potential.

References

RO2959 Monohydrochloride: A Potent Inhibitor of IL-2 Production in Human T Cells Through CRAC Channel Blockade

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of RO2959 monohydrochloride on Interleukin-2 (IL-2) production in human T cells. RO2959 is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of the T cell activation signaling pathway. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

T cell activation is a cornerstone of the adaptive immune response, culminating in cytokine production, proliferation, and differentiation. A crucial intracellular signaling event that governs these functions is the sustained increase in cytosolic calcium concentration ([Ca2+]i). This is primarily achieved through a process called store-operated calcium entry (SOCE).

Upon T cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This depletion of ER Ca2+ stores is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The opening of the CRAC channel facilitates a sustained influx of extracellular Ca2+, which is essential for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T cells (NFAT), enabling its translocation to the nucleus and subsequent transcription of target genes, including IL2, which encodes for Interleukin-2.[1][2]

This compound exerts its inhibitory effect by directly blocking the CRAC channel, thereby preventing the sustained Ca2+ influx necessary for full T cell activation and subsequent IL-2 production.[3][4]

Quantitative Data Summary

The inhibitory potency of RO2959 has been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activity of RO2959 on CRAC Channels and Store-Operated Calcium Entry

| Parameter | Target/Process | Cell Type | IC50 Value | Reference |

| CRAC Channel Inhibition | CRAC Channel Current | RBL-2H3 cells | 402 nM | [3] |

| Orai1 Inhibition | Orai1 | CHO cells stably expressing human Orai1 and Stim1 | 25 nM | [3] |

| Orai3 Inhibition | Orai3 | Not specified | 530 nM | [3] |

| Store-Operated Calcium Entry (SOCE) Inhibition | SOCE | Activated CD4+ T lymphocytes | 265 nM | [3] |

Table 2: Effect of RO2959 on T Cell Function

| Functional Outcome | Assay | T Cell Type | Effect | Reference |

| IL-2 Production | Not specified | Human T cells | Potent inhibitor | [3] |

| Cytokine Production | Not specified | Human T cells | Complete inhibition | [4] |

| T Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | Human T cells | Complete inhibition | [4] |

| Gene Expression | Gene Expression Array | Human T cells | Potent blockade of TCR-triggered gene expression | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of RO2959 on human T cell function.

Isolation and Culture of Human Primary CD4+ T Cells

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

CD4+ T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using a negative selection immunomagnetic bead kit, which depletes non-CD4+ cells.

-

Cell Culture: Culture the purified CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

T Cell Activation

-

Plate Coating: Coat 96-well flat-bottom plates with an anti-CD3 antibody (e.g., clone UCHT1) at a concentration of 1-5 µg/mL in sterile phosphate-buffered saline (PBS) overnight at 4°C.

-

Washing: Before use, wash the plates twice with sterile PBS to remove any unbound antibody.

-

Cell Plating: Seed the purified CD4+ T cells at a density of 1-2 x 10^5 cells per well.

-

Co-stimulation: Add soluble anti-CD28 antibody (e.g., clone CD28.2) to the cell culture medium at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for activation and cytokine production.

RO2959 Treatment

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Working Dilutions: Prepare serial dilutions of RO2959 in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

-

Treatment: Add the RO2959 dilutions or vehicle control (DMSO) to the T cell cultures prior to or concurrently with the T cell activation stimulus.

Measurement of IL-2 Production by ELISA

-

Sample Collection: After the desired incubation period, centrifuge the 96-well plates and collect the cell culture supernatants.

-

ELISA Procedure: Quantify the concentration of IL-2 in the supernatants using a commercial human IL-2 ELISA kit, following the manufacturer's instructions. A typical sandwich ELISA protocol involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for human IL-2.

-

Blocking non-specific binding sites.

-

Incubating the plate with the collected supernatants and a series of IL-2 standards.

-

Adding a biotinylated detection antibody that binds to a different epitope on the captured IL-2.

-

Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Adding a chromogenic substrate (e.g., TMB), which is converted by HRP to a colored product.

-

Stopping the reaction with a stop solution.

-

Measuring the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the IL-2 standards and use it to calculate the concentration of IL-2 in the experimental samples.

Measurement of Store-Operated Calcium Entry (SOCE)

-

Dye Loading: Load the purified CD4+ T cells with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), in a calcium-free buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) in a calcium-free buffer.

-

Store Depletion: Induce the depletion of intracellular calcium stores by adding a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, such as thapsigargin (B1683126) (1-2 µM), in the continued absence of extracellular calcium. This will cause a transient increase in cytosolic calcium.

-

SOCE Measurement: Once the cytosolic calcium level has returned to a stable baseline, reintroduce a calcium-containing buffer. The subsequent sharp and sustained increase in the fluorescence ratio represents SOCE.

-

Inhibitor Treatment: To assess the effect of RO2959, pre-incubate the dye-loaded cells with various concentrations of the compound before initiating the SOCE measurement protocol.

-

Data Analysis: Quantify the magnitude of SOCE by measuring the peak or the area under the curve of the calcium signal upon re-addition of extracellular calcium. Compare the SOCE in control cells versus cells treated with RO2959 to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the CRAC channel, a key regulator of calcium signaling in T cells. By blocking store-operated calcium entry, RO2959 effectively abrogates the downstream signaling events that lead to T cell activation, including the production of the critical cytokine, IL-2. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CRAC channel inhibition in immune-mediated diseases.

References

Understanding the selectivity of RO2959 for CRAC channels over other ion channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of the novel small molecule RO2959 for Calcium Release-Activated Calcium (CRAC) channels over other ion channels. RO2959 has emerged as a potent and selective inhibitor of CRAC channels, which play a crucial role in the immune response and other physiological processes. Understanding its selectivity is paramount for its development as a therapeutic agent and its use as a chemical probe to dissect the intricacies of calcium signaling.

Quantitative Analysis of RO2959's Inhibitory Activity

RO2959 demonstrates a high degree of selectivity for CRAC channels, particularly the Orai1 subunit, which is a key component of the channel pore. The inhibitory potency of RO2959 has been quantified using various experimental setups, and the resulting half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Cell Type | Experimental Method | IC50 (nM) | Reference |

| Orai1/STIM1 mediated Store-Operated Calcium Entry (SOCE) | CHO Cells | Calcium Imaging | 25 | [1] |

| Orai3/STIM1 mediated SOCE | CHO Cells | Calcium Imaging | 530 | [1] |

| CRAC current (ICRAC) | RBL-2H3 Cells | Electrophysiology | 402 | [1] |

| SOCE in activated CD4+ T lymphocytes | Human Primary Cells | Calcium Imaging | 265 | [1] |

Note: The data clearly indicates a significantly higher potency of RO2959 for Orai1-containing CRAC channels compared to Orai3-containing channels, highlighting its isoform selectivity.

While comprehensive quantitative data for a wide panel of off-target ion channels is not publicly available, studies have reported that RO2959 exhibits no significant inhibitory effects on a variety of other ion channels, including voltage-gated potassium (Kv), chloride (Cl-), and several members of the Transient Receptor Potential (TRP) channel family (TRPC1, TRPM2, TRPM4), as well as voltage-gated calcium channels (Cav1.2). This underscores the remarkable selectivity of RO2959 for CRAC channels.

Signaling Pathway of CRAC Channel Activation and Inhibition by RO2959

The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a fundamental calcium signaling pathway in non-excitable cells. The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER).

Experimental Protocols

The selectivity of RO2959 for CRAC channels has been primarily determined through two key experimental techniques: whole-cell patch-clamp electrophysiology and Fura-2-based calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This technique directly measures the ionic current (ICRAC) flowing through CRAC channels.

Detailed Methodology:

-

Cell Culture: RBL-2H3 cells, which endogenously express CRAC channels, or HEK293 cells stably co-expressing Orai1 and STIM1, are cultured under standard conditions.

-

Solutions:

-

External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES; pH adjusted to 7.2 with CsOH. The high concentration of the calcium chelator BAPTA in the pipette solution passively depletes the ER calcium stores upon establishing the whole-cell configuration, leading to the activation of ICRAC.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-